2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Description
The compound 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide features a fused imidazo[1,2-c]quinazolinone core substituted with a sulfanyl-linked 2-chlorophenylmethyl group and an acetamide side chain terminated by a 4-methoxyphenylmethyl moiety. This structure combines a heterocyclic scaffold with pharmacophoric groups (sulfanyl, chloro, methoxy) that are frequently leveraged in medicinal chemistry for modulating bioactivity and pharmacokinetics.
Properties
IUPAC Name |
2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O3S/c1-35-19-12-10-17(11-13-19)15-29-24(33)14-23-26(34)32-25(30-23)20-7-3-5-9-22(20)31-27(32)36-16-18-6-2-4-8-21(18)28/h2-13,23H,14-16H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPJNCWKPNRJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the imidazoquinazoline core, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Activity Comparison of Selected Analogs
Biological Activity
The compound 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide belongs to the class of imidazoquinazolines, which are recognized for their diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 473.01 g/mol. The structure features multiple functional groups including a chlorophenyl moiety and a methoxyphenyl group, which may significantly influence its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Imidazoquinazoline Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Functional Groups : Utilization of nucleophilic substitution reactions to attach the chlorophenyl and methylsulfanyl groups.
Antimicrobial Activity
Research indicates that imidazoquinazolines exhibit notable antimicrobial properties. For instance, compounds derived from this class have shown significant activity against various pathogens, including bacteria and fungi. The presence of electron-donating groups like methoxy enhances the potency against microbial targets.
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl) | E. coli | 15 |
| 11j (related compound) | S. aureus | 0.125 |
Anticancer Activity
Imidazoquinazolines have been investigated for their anticancer potential. Studies show that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study : A derivative similar to the target compound was evaluated in vitro against various cancer cell lines, demonstrating IC50 values ranging from 10 to 50 µM, indicating promising anticancer activity.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes. Notably, it has shown potential as an inhibitor of α-glucosidase, which is relevant in managing type 2 diabetes mellitus.
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 11j (related compound) | α-glucosidase | 12.44 ± 0.38 |
| Acarbose (control) | α-glucosidase | 750 ± 1.5 |
The mechanism by which this compound exerts its biological effects involves binding to specific active sites on enzymes or receptors, thereby inhibiting their activity. This interaction can disrupt normal cellular processes, leading to desired therapeutic outcomes such as reduced pathogen viability or inhibited cancer cell growth.
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound, and what critical reaction conditions must be controlled?
The synthesis involves multi-step reactions, including:
- Formation of the imidazo[1,2-c]quinazoline core via cyclization reactions under reflux conditions, often using ethanol or DMF as solvents .
- Introduction of the sulfanyl group via nucleophilic substitution, requiring controlled pH and temperature to avoid side reactions .
- Final coupling of the acetamide moiety using coupling agents like EDCI/HOBt, monitored via TLC and purified via column chromatography . Key conditions: Solvent polarity, temperature (60–80°C for cyclization), and stoichiometric ratios of reagents .
Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?
Structural confirmation relies on:
- NMR spectroscopy (1H/13C) to verify substituent positions and purity .
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for structurally analogous triazole derivatives .
Q. What are the primary physicochemical properties influencing its research applications?
Critical properties include:
- Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO or ethanol for biological assays .
- Stability : Degrades under UV light or extreme pH, requiring storage in amber vials at –20°C .
- Melting point : Typically 180–220°C, verified via differential scanning calorimetry .
Advanced Research Questions
Q. How can reaction yields for the imidazo[1,2-c]quinazoline core formation be optimized?
Yield optimization strategies include:
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve intermediate stability .
- Computational modeling : Reaction path searches via quantum chemical calculations to predict optimal conditions (e.g., ICReDD’s workflow) .
Q. What methodologies address conflicting reports on its biological activity across studies?
Contradictions in bioactivity (e.g., variable IC₅₀ values in anticancer assays) are resolved by:
- Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., replacing 2-chlorophenyl with pyridinyl) to isolate active pharmacophores .
- Targeted docking studies : Molecular docking against enzymes like topoisomerase II to validate binding modes .
- Dose-response validation : Repetition under standardized assay conditions (e.g., fixed serum concentration) .
Q. What strategies improve metabolic stability for in vivo applications?
To enhance pharmacokinetics:
- Prodrug modification : Introduction of hydrolyzable groups (e.g., ester linkages) to increase bioavailability .
- Cytochrome P450 inhibition assays : Identify metabolic hotspots for targeted structural tweaks .
Q. How do electronic effects of substituents influence reactivity in downstream derivatization?
- Electron-withdrawing groups (e.g., -Cl on the phenyl ring) increase electrophilicity at the sulfanyl group, facilitating nucleophilic attacks .
- Methoxy groups enhance resonance stabilization, reducing degradation during storage .
Key Research Findings
- Synthetic Feasibility : The compound’s synthesis is reproducible at lab scale (50–85% yields) but requires strict anhydrous conditions to prevent hydrolysis of the sulfanyl group .
- Bioactivity Insights : Pyridinyl-substituted analogues show 40% higher anticancer potency than the parent compound, linked to improved target binding .
- Stability Challenges : Light sensitivity necessitates formulation studies for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
